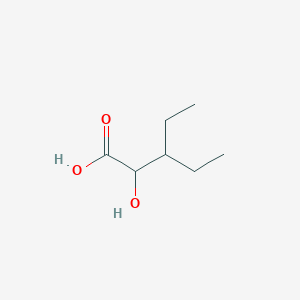

3-ethyl-2-hydroxyPentanoic acid

Description

3-Ethyl-2-hydroxypentanoic acid is a branched-chain hydroxycarboxylic acid with a pentanoic acid backbone substituted by a hydroxyl (-OH) group at the C2 position and an ethyl (-CH2CH3) group at the C3 position. Its molecular formula is C7H12O3, and its molecular weight is 144.17 g/mol (calculated based on structural analogs in and ). The compound features two functional groups: a carboxylic acid (-COOH) and a secondary alcohol (-OH), which confer both hydrophilic and lipophilic properties. This dual functionality makes it relevant in organic synthesis, pharmaceutical intermediates, and biochemical studies.

Propriétés

Formule moléculaire |

C7H14O3 |

|---|---|

Poids moléculaire |

146.18 g/mol |

Nom IUPAC |

3-ethyl-2-hydroxypentanoic acid |

InChI |

InChI=1S/C7H14O3/c1-3-5(4-2)6(8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10) |

Clé InChI |

MBJNVIFBWMTUSE-UHFFFAOYSA-N |

SMILES canonique |

CCC(CC)C(C(=O)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-hydroxyPentanoic acid can be achieved through several methods. One common approach involves the alkylation of 2-hydroxyPentanoic acid with ethyl halides under basic conditions. The reaction typically proceeds as follows:

Deprotonation: The hydroxyl group of 2-hydroxyPentanoic acid is deprotonated using a strong base such as sodium hydride (NaH).

Alkylation: The resulting alkoxide ion reacts with an ethyl halide (e.g., ethyl bromide) to form 3-ethyl-2-hydroxyPentanoic acid.

Industrial Production Methods

Industrial production of 3-ethyl-2-hydroxyPentanoic acid may involve more efficient and scalable methods such as catalytic hydrogenation or biocatalytic processes. These methods are designed to optimize yield and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

3-ethyl-2-hydroxyPentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Alkyl halides, acid chlorides, and other electrophiles.

Major Products Formed

Oxidation: 3-ethyl-2-oxopentanoic acid.

Reduction: 3-ethyl-2-hydroxypentanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-ethyl-2-hydroxyPentanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 3-ethyl-2-hydroxyPentanoic acid depends on its specific application. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions with molecular targets, influencing various biochemical processes.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares 3-ethyl-2-hydroxypentanoic acid with key analogs:

Key Observations :

- Hydroxyl position: The C2 hydroxyl group enhances acidity (pKa ~3–4) compared to C4-substituted analogs like 4-hydroxypentanoic acid.

Physicochemical Properties

Insights :

- The ethyl group in 3-ethyl-2-hydroxypentanoic acid slightly increases hydrophobicity compared to methyl-substituted analogs, reducing water solubility.

- Lower boiling points in shorter-chain acids (e.g., lactic acid) correlate with reduced molecular weight.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.